

limit of detection (LOD) and quantification (LOQ) for N-Nitroso-Naphazoline

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Compound of Interest		
Compound Name:	N-Nitroso-Naphazoline	
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Navigating the Analytical Challenges of N-Nitroso-Naphazoline Detection

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. **N-Nitroso-Naphazoline**, a potential impurity in naphazoline-containing nasal and ophthalmic solutions, requires highly sensitive analytical methods for its detection and quantification to ensure patient safety. While specific public data on the limit of detection (LOD) and limit of quantification (LOQ) for **N-Nitroso-Naphazoline** is not readily available, a comparative analysis of analytical performance for other N-nitroso impurities provides valuable insights into the expected sensitivity of current methodologies.

This guide offers a comparative overview of LOD and LOQ values achieved for various N-nitroso compounds found in pharmaceutical products, alongside a detailed experimental protocol representative of the methodologies employed for their analysis. This information is intended to guide researchers, scientists, and drug development professionals in establishing and validating analytical methods for the control of **N-Nitroso-Naphazoline** and other similar impurities.

Comparative Analysis of Analytical Method Sensitivity



The determination of N-nitroso impurities at trace levels necessitates the use of highly sensitive and specific analytical techniques, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) being the most widely adopted method.[1] The following table summarizes the LOD and LOQ values reported for several N-nitroso drug substance-related impurities (NDSRIs) in various pharmaceutical matrices. This data serves as a benchmark for the analytical sensitivity that can be expected when developing methods for **N-Nitroso-Naphazoline**.

N-Nitroso Impurity	Drug Product/Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)
N-Nitroso- Desmethyl- Zolmitriptan	Ophthalmic Solution	LC-MS/MS	0.010 ppm[2][3]	0.032 ppm[2][3]
N-Nitroso- Varenicline	Varenicline Tartrate Drug Product	LC-ESI-HRMS	0.2 ppm[4]	1.0 ppm[4]
N-Nitroso- Varenicline Impurity B	Varenicline Tablets	LC-MS/MS	0.25 ppm	0.5 ppm[5]
N-Nitroso- Atenolol	Atenolol API and Finished Product	LC-MS/MS	0.2 ng/mL (0.30 ng/mg)[6]	0.5 ng/mL (0.75 ng/mg)[6]
N-Nitroso Ranolazine	Ranolazine PR Tablets	LC-MS/MS	Calculated, specific value not stated.[7][8]	Calculated, specific value not stated.[7][8]
N-Nitroso Tofacitinib	Tofacitinib Tablets	LC-MS/MS	0.7 ng/mL[9]	1.0 ng/mL[9]
N-Nitroso- Desmethyl Olopatadine	Olopatadine Hydrochloride Ophthalmic Solution	HPLC	0.08 ppm (absolute)	0.27 ppm (absolute)



Note: The reported values are highly dependent on the specific instrumentation, method parameters, and the matrix of the sample.

Experimental Protocol: A Representative LC-MS/MS Method for N-Nitroso Impurity Analysis

The following protocol outlines a typical LC-MS/MS method for the determination of N-nitroso impurities in a pharmaceutical product. This protocol is a composite based on common practices and should be adapted and validated for the specific application.

1. Sample Preparation

- Drug Product: Accurately weigh and transfer a sufficient amount of the crushed tablets or liquid formulation to achieve a target concentration of the active pharmaceutical ingredient (API), for example, 0.5 mg/mL, into a suitable volumetric flask.
- Extraction: Add the diluent (e.g., methanol or a mixture of methanol and water) to the flask. Vortex or sonicate the sample for a specified time (e.g., 40 minutes) to ensure complete extraction of the analyte.
- Centrifugation: Centrifuge the sample extract at a high speed (e.g., 4500 rpm) for a set duration (e.g., 15 minutes) to pelletize any undissolved excipients.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter (e.g., PVDF) into an HPLC vial for analysis.

2. Chromatographic Conditions

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 2.6 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.



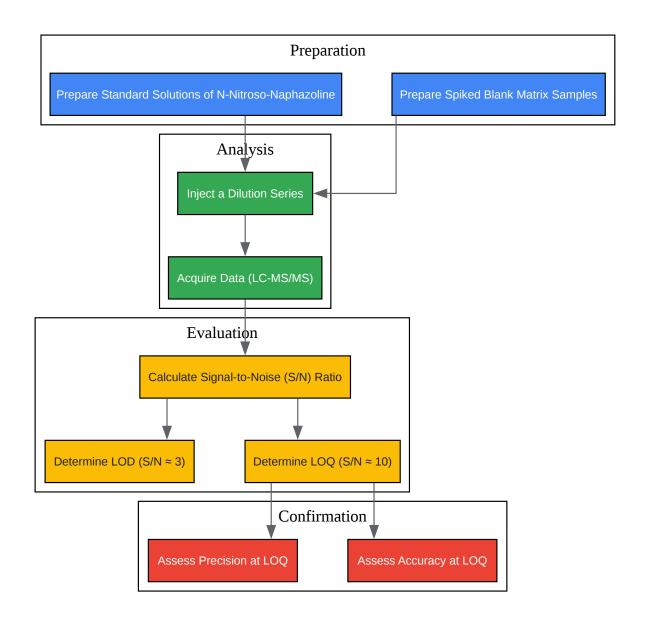
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the N-nitroso impurity.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 μL.
- 3. Mass Spectrometry Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer (TQ-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Parameters:
 - Curtain Gas: 40 psi
 - Probe Temperature: 500°C
 - Ion Spray Voltage: 5500 V
- MRM Transitions: Specific precursor-to-product ion transitions for the N-nitroso impurity of interest must be determined and optimized.
- 4. Method Validation and Determination of LOD and LOQ

The method must be validated according to ICH Q2(R1) guidelines. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1. This is confirmed by injecting a series of diluted standard solutions of the N-nitroso impurity.

Workflow for LOD and LOQ Determination



The following diagram illustrates the general workflow for establishing the Limit of Detection and Limit of Quantification for an analytical method.



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